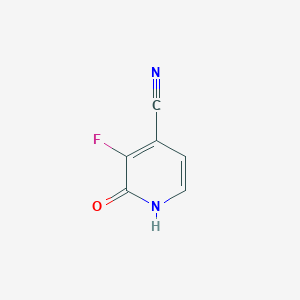

3-Fluoro-2-hydroxy-isonicotinonitrile

CAS No.: 1210041-68-1

Cat. No.: VC8218455

Molecular Formula: C6H3FN2O

Molecular Weight: 138.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1210041-68-1 |

|---|---|

| Molecular Formula | C6H3FN2O |

| Molecular Weight | 138.10 g/mol |

| IUPAC Name | 3-fluoro-2-oxo-1H-pyridine-4-carbonitrile |

| Standard InChI | InChI=1S/C6H3FN2O/c7-5-4(3-8)1-2-9-6(5)10/h1-2H,(H,9,10) |

| Standard InChI Key | LWOAGOBKGWDVLW-UHFFFAOYSA-N |

| SMILES | C1=CNC(=O)C(=C1C#N)F |

| Canonical SMILES | C1=CNC(=O)C(=C1C#N)F |

Introduction

Chemical Identity and Structural Features

3-Fluoro-2-hydroxy-isonicotinonitrile (systematic name: 3-fluoro-2-hydroxypyridine-4-carbonitrile) belongs to the class of fluorinated heterocyclic building blocks. Its molecular formula is C₆H₃FN₂O, with a molecular weight of 138.10 g/mol. The structure features:

-

A pyridine ring as the core aromatic system

-

Fluorine at position 3

-

Hydroxyl group at position 2

-

Nitrile at position 4

This substitution pattern creates unique electronic characteristics:

-

The electron-withdrawing nitrile (-CN) and fluorine atoms induce significant ring deactivation

-

The hydroxyl group introduces potential for tautomerism (keto-enol equilibrium) and hydrogen bonding

-

Ortho positioning of hydroxyl and fluorine may lead to intramolecular hydrogen bonding, influencing solubility and reactivity

Synthetic Approaches

While no direct synthesis routes are documented, plausible methodologies can be extrapolated from related compounds:

Halogenation-Nitration-Cyanation Sequence

A potential three-step pathway:

-

Fluorination of 2-hydroxypyridine using Selectfluor® or acetyl hypofluorite

-

Nitration at position 4 with mixed acid (HNO₃/H₂SO₄)

Physicochemical Properties

Predicted properties based on structural analogs:

The hydroxyl group enables salt formation with strong bases (e.g., NaOH), while the nitrile permits nucleophilic additions or reductions to primary amines .

Applications in Pharmaceutical Chemistry

Fluorinated pyridines are privileged scaffolds in drug discovery. Specific applications could include:

Kinase Inhibition

The nitrile moiety often acts as a hydrogen bond acceptor in ATP-binding pockets. Combined with fluorine's electronegativity, this compound may inhibit:

-

EGFR tyrosine kinase (epidermal growth factor receptor)

-

VEGFR-2 (vascular endothelial growth factor receptor)

CNS-Targeted Therapeutics

Fluorine enhances blood-brain barrier permeability, making this compound suitable for:

Prodrug Development

The hydroxyl group enables prodrug strategies through:

-

Phosphate esterification (improved aqueous solubility)

-

Glycosylation (tissue-targeted delivery)

Material Science Applications

In organic electronics, the conjugated system and strong dipole moments suggest potential for:

Organic Light-Emitting Diodes (OLEDs)

-

Electron-transport layers due to nitrile's electron-deficient character

-

Host materials in phosphorescent OLEDs when complexed with iridium or platinum

Liquid Crystals

The molecular asymmetry and dipole may induce nematic mesophases suitable for display technologies.

Recommended safety protocols:

-

PPE: Nitrile gloves, chemical goggles, fume hood use

-

Spill Management: Absorb with vermiculite, neutralize with dilute NaOH

Future Research Directions

-

Stereoelectronic Studies: DFT calculations to map charge distribution and reactive sites

-

Biological Screening: High-throughput assays against kinase and GPCR panels

-

Polymer Incorporation: Development of fluorinated polyamides or polyimides

-

Asymmetric Catalysis: Use as a chiral ligand in transition metal complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume